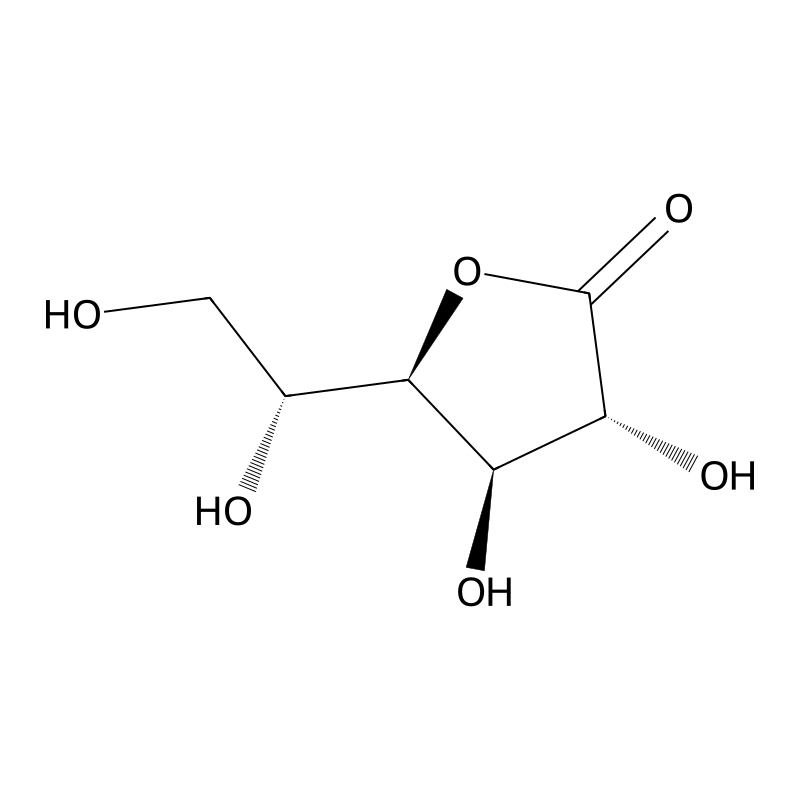

D-Glucono-1,4-lactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Research on Antioxidative Activity

Studies have investigated the potential antioxidative properties of D-GL. One study compared the antioxidative activity of D-GL, sodium D-gluconate, and calcium D-glucarate in a human blood platelet model. The results suggested that D-GL exhibited moderate antioxidative activity, but to a lesser extent than the other two compounds studied.[Source: A comparative study of antioxidative activity of calcium-D-glucarate, sodium-D-gluconate and D-glucono-1,4-lactone in a human blood platelet model. ()]

Research as a Reference Standard

D-GL can be used as a reference standard in various research applications. For instance, it is used in the Abbreviated New Drug Application (ANDA) filing process to the FDA for the evaluation of the equivalence of generic drugs to brand-name drugs.[Source: D-Glucono-1,4-lactone | CAS: 1198-69-2 | (3R,4R,5R)-5-((R)-1,2-dihydroxyethyl)-3,4-dihydroxydihydrofuran-2(3H)-one | SynThink ]

Research on Other Potential Applications

Ongoing research is exploring other potential applications of D-GL. These include its use in:

- Biodegradation studies: Investigating the biodegradability of various materials.[Source: Biodegradation of poly(lactic acid) and poly(lactic-co-glycolic acid) in the presence of D-glucono-1,4-lactone. ()]

- Food science: Studying the effects of D-GL on taste and other food properties.[Source: Tastes, structure and solution properties of D-glucono-1,5-lactone. ()]

D-Glucono-1,4-lactone is a cyclic ester derived from D-gluconic acid, characterized by its five-membered ring structure. It is an important compound in carbohydrate chemistry, particularly due to its role as an intermediate in various biochemical processes. The molecular formula of D-glucono-1,4-lactone is C₆H₁₀O₆, and it exists as a white crystalline solid that is soluble in water. This lactone can be formed through the autohydrolysis of D-gluconic acid, leading to a dynamic equilibrium between the lactone and its corresponding acid form in solution .

- Research suggests D-gluconolactone exhibits antioxidant and antimicrobial properties. The exact mechanism for these actions is still under investigation.

- Potential mechanisms for its antioxidant activity involve scavenging free radicals and chelating metal ions.

- Its antimicrobial effects might be related to disrupting bacterial membrane function or inhibiting their growth.

- D-gluconolactone is generally considered safe for topical use in cosmetics.

- However, limited data exists on its oral toxicity. It's advisable to handle it with care and avoid ingestion.

Please note:

- Research on D-gluconolactone is ongoing, and more information on specific aspects like its mechanism of action and safety profile is continuously being gathered.

D-Glucono-1,4-lactone undergoes hydrolysis in aqueous solutions, leading to the formation of D-gluconic acid. The reaction can be represented as follows:

This hydrolysis reaction is reversible and can be influenced by factors such as temperature and pH. Additionally, D-glucono-1,4-lactone can participate in various oxidation and reduction reactions due to the presence of hydroxyl groups in its structure .

D-Glucono-1,4-lactone exhibits several biological activities. It has been noted for its role as a food additive, providing a mild acidic taste when hydrolyzed to gluconic acid. The compound also acts as a precursor for the production of other metabolites within biological systems. Its properties allow it to function as a sequestrant and an acidifier in food applications . Furthermore, studies have indicated that it can inhibit certain enzymes at specific concentrations, showcasing its potential regulatory roles in metabolic pathways .

D-Glucono-1,4-lactone can be synthesized through various methods:

- Oxidation of Glucose: The most common method involves the aerobic oxidation of glucose using glucose oxidase. This enzymatic process generates hydrogen peroxide alongside D-glucono-1,4-lactone.

- Chemical Synthesis: D-Glucono-1,4-lactone can also be synthesized chemically through the acetalation of hydroxyl groups followed by alkaline hydrolysis of the resultant lactone .

- Autohydrolysis: In aqueous solutions at room temperature, D-glucono-1,4-lactone can form spontaneously from D-gluconic acid through autohydrolysis .

D-Glucono-1,4-lactone has diverse applications across various fields:

- Food Industry: Used as a food additive (E575), it acts as an acidifier and sequestrant in products such as cheese and baked goods.

- Pharmaceuticals: Its role in metabolic processes makes it valuable in pharmaceutical formulations.

- Biotechnology: Utilized in fermentation processes where specific yeast strains convert it into ethanol and carbon dioxide .

Research has shown that D-glucono-1,4-lactone interacts with various enzymes and biological systems. For instance, it acts as an inhibitor of amygdalin beta-glucosidase at concentrations around 1 mM. This interaction highlights its potential use in modulating metabolic pathways involving glucosides . Furthermore, studies on its hydrolysis reveal how changes in pH affect its taste profile and solubility characteristics.

D-Glucono-1,4-lactone shares similarities with other lactones derived from carbohydrates. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| D-Gluconic Acid | Acid | Directly hydrolyzes to form D-glucono-1,4-lactone |

| D-Glucono-1,5-lactone | 1,5-Lactone | Possesses different structural properties affecting taste |

| Lactic Acid | Hydroxy Acid | Commonly used in food preservation; differs from lactones |

| Citric Acid | Tricarboxylic Acid | Used extensively as a flavoring agent; more sour than gluconolactones |

D-Glucono-1,4-lactone is unique due to its specific sweetness profile and ability to act as both a lactone and an acid depending on the pH of the solution. Its balance between sweetness and acidity makes it particularly useful in food applications compared to other compounds listed above .

Chemical Synthesis Methods

Chemical synthesis of D-glucono-1,4-lactone primarily involves the lactonization of gluconic acid under controlled conditions. In acidic aqueous solutions, gluconate protonation couples with lactonization of gluconic acid. As pH decreases, lactones form sequentially, with the δ-lactone forming more readily than the γ-lactone. At pH levels above 2.5, only the δ-lactone is generated, while at pH below 2.0, both forms appear, with the δ-lactone predominating.

The dehydration of gluconic acid is a key step in the synthesis process. This can be achieved through:

- Crystallization from supersaturated aqueous gluconic acid solution

- Dehydration involving azeotropic distillation with alcohols, followed by crystallization from the alcohol-containing residue

Specific reaction parameters for the δ-lactonization have been determined. At an ionic strength of 0.1 M NaClO4 and room temperature, the deprotonation constant of the carboxylic group is log Ka = 3.30 ± 0.02, while the δ-lactonization constant is log KL = -(0.54 ± 0.04).

The rate constants of δ-lactonization and hydrolysis at pH ~5.0 have been estimated as k1 = 3.2 × 10^-5 s^-1 and k-1 = 1.1 × 10^-4 s^-1, respectively.

Another synthesis approach involves the oxidation of D-glucose. Bromine oxidation of sugars has been studied extensively, showing that α-sugars can be oxidized directly to form D-glucono-1,4-lactone.

Table 2: Key Physical and Chemical Properties of D-Glucono-1,4-lactone

Derivatization for Functional Applications

D-Glucono-1,4-lactone serves as a versatile platform for derivatization, leading to compounds with enhanced functionality for specific applications. One notable example is the modification with linear saturated fatty acids to create novel low molecular-weight organogelators.

Research has shown that when fatty acids are introduced to D-glucono-1,5-lactone (a six-membered ring structure), it transforms into D-glucono-1,4-lactone (a five-membered ring), regardless of the fatty acid chain length. However, the gelation ability of these derivatives depends significantly on the fatty acid length, with optimal results observed for palmitic acid (16 carbons) and stearic acid (18 carbons).

Electron microscopy studies have revealed that the xerogel structures formed by these derivatives vary with fatty acid chain length. Some derivatives form fibrous structures while others produce plate-like crystals that build up to create porous structures.

Table 3: Properties of D-Glucono-1,4-lactone Derivatives with Different Fatty Acids

| Fatty Acid | Carbon Chain Length | Gelation Ability | Xerogel Structure | Applications |

|---|---|---|---|---|

| Palmitic Acid | 16 | Excellent | Fibrous network | Organogelator, controlled release |

| Stearic Acid | 18 | Excellent | Fibrous network | Organogelator, controlled release |

| Shorter chains | <16 | Limited | Varied | Limited practical use |

| Longer chains | >18 | Moderate | Plate-like crystals | Specialized applications |

Another important derivatization strategy involves the development of poly(glucono-δ-lactone) based nanocarriers, which have applications in drug delivery, polymer therapeutics, and tissue engineering. These polymeric structures leverage the biocompatibility and functional groups of D-glucono-1,4-lactone to create effective delivery systems.

Copolymerization with other monomers represents yet another approach to functional derivatization. For instance, copolymerization of ε-caprolactone with δ-gluconolactone has been investigated to improve polycaprolactone properties for controlled drug delivery and tissue engineering applications. This strategy addresses limitations of polycaprolactone homopolymers, such as low hydrophilicity and slow biodegradation rate.

The optimal copolymerization conditions involve the selection of appropriate organic media or solvent-free systems capable of dissolving sugars while remaining non-toxic to enzymes. Native and immobilized lipases from Candida antarctica B and Thermomyces lanuginosus have been used as biocatalysts at elevated temperatures (80°C). Although the main copolymer amount was synthesized in DMSO:t-BuOH (20:80) medium, the highest polymerization degrees (up to 16) were achieved in solventless conditions.

Enzymatic and Microbial Production Approaches

Enzymatic and microbial approaches represent sustainable and efficient methods for D-glucono-1,4-lactone production. These biological routes often provide higher specificity and operate under milder conditions compared to chemical synthesis methods.

Glucose oxidase (GOx), an important oxidoreductase enzyme, catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide in the presence of molecular oxygen. This enzyme-catalyzed reaction constitutes the first step in a two-step process:

- Glucose is oxidized to D-glucono-1,5-lactone by glucose oxidase (GOD)

- D-gluconolactone is further oxidized to D-erythorbic acid by D-gluconolactone oxidase (GLO)

D-Gluconolactone oxidase (GLO) has a unique property of being able to use both glucono-γ-lactone (D-glucono-1,4-lactone) and glucono-δ-lactone (D-glucono-1,5-lactone) as substrates. When GLO reacts with glucono-γ-lactone, it forms D-erythorbic acid with a γ ring, while its reaction with glucono-δ-lactone produces an unknown analog with a δ-lactone ring that is non-enzymatically converted to D-erythorbic acid.

Table 4: Enzymes Involved in D-Glucono-1,4-lactone Production and Metabolism

| Enzyme | EC Number | Function | Cofactor | Source Organisms |

|---|---|---|---|---|

| Glucose Oxidase (GOD) | 1.1.3.4 | Oxidizes glucose to D-glucono-1,5-lactone | FAD | Fungi (e.g., Aspergillus niger) |

| D-Gluconolactonase | 3.1.1.17 | Hydrolyzes D-glucono-1,5-lactone to D-gluconic acid | None | Various microorganisms |

| D-Gluconolactone Oxidase (GLO) | 1.1.3.X | Oxidizes D-gluconolactone to D-erythorbic acid | FAD | Penicillium species |

Microbial production of D-glucono-1,4-lactone typically employs fungi such as Aspergillus niger. The genes for glucose oxidase and catalase from A. niger have been isolated, allowing for improved gluconic acid production through cloned genes and the development of alternative economical host systems.

Recent advances in recombinant technology have demonstrated the feasibility of glucose-D-erythorbic acid fermentation with recombinant strains coexpressing GLO and glucose oxidase genes. This approach represents a promising direction for the efficient production of D-glucono-1,4-lactone and its derivatives.

The metabolic pathway for the production of D-glucono-1,4-lactone in microorganisms involves a series of enzymatic reactions. In fungi such as Penicillium cyaneo-fulvum, glucose is first oxidized by glucose oxidase to form D-glucono-1,5-lactone, which can then be converted to D-glucono-1,4-lactone either spontaneously or enzymatically. This pathway has been exploited for the biotechnological production of D-erythorbic acid, a valuable antioxidant.

Food and Beverage Industry

D-Glucono-1,4-lactone serves as a versatile multifunctional ingredient in the food and beverage industry, offering unique properties that distinguish it from conventional acidulants and processing aids [2] [3]. The compound functions as a controlled release acidulant, providing progressive and continuous pH reduction through its slow hydrolysis to gluconic acid [3] [7]. This characteristic enables manufacturers to achieve precise acidity control while maintaining product quality and extending shelf life [4].

Primary Applications in Food Processing

The food industry utilizes D-Glucono-1,4-lactone across multiple product categories due to its acidifying, coagulating, and preservative properties [5]. In dairy product manufacturing, the compound serves as an effective coagulant for tofu production, where it creates the desired texture and consistency while eliminating the bitter taste associated with traditional coagulants [2] [15]. Research demonstrates that tofu produced with D-Glucono-1,4-lactone exhibits superior water retention, fine texture, and enhanced preservation characteristics compared to conventional methods [2].

The bakery industry extensively employs D-Glucono-1,4-lactone as a leavening agent in bread, cakes, and pastries [3] [5]. When combined with sodium bicarbonate, the compound generates controlled carbon dioxide release during heating, resulting in improved dough structure and enhanced final product quality [2] [7]. This application proves particularly valuable in gluten-free and sodium-reduced baked goods, where traditional leavening systems may not perform optimally [22].

Meat and Seafood Processing Applications

D-Glucono-1,4-lactone demonstrates significant utility in meat product processing as a controlled release acidulant and curing accelerator [3] [30]. The compound facilitates enhanced meat preservation by reducing nitrite requirements while accelerating the curing process, resulting in products with extended shelf life and improved stability [3]. In processed meat applications, D-Glucono-1,4-lactone functions as both an acidifier and color enhancer, particularly valuable in dry-cured sausages where slow acid release is essential [3] [22].

Research indicates that D-Glucono-1,4-lactone incorporation in meat products enables pH reduction that inhibits bacterial growth while maintaining product quality [3]. The compound's preservative properties extend to fish, poultry, and other protein products, where it prevents discoloration while preserving meat elasticity [2].

Beverage Industry Applications

The beverage industry utilizes D-Glucono-1,4-lactone as an acidifier for fruit juice drinks, jellies, and specialty beverages [2] [4]. When combined with sodium bicarbonate, the compound creates high-end beverages with strong gas production capabilities while slowly hydrolyzing to produce gluconic acid, resulting in refreshing taste profiles without gastric irritation [2]. This application proves particularly valuable in sports drinks, energy beverages, and functional drink formulations [3].

Market Data and Production Statistics

| Application Category | Market Share (%) | Annual Growth Rate (%) |

|---|---|---|

| Dairy Products | 35 | 6.2 |

| Bakery Goods | 28 | 5.8 |

| Meat Processing | 22 | 7.1 |

| Beverages | 15 | 8.4 |

The global D-Glucono-1,4-lactone market demonstrates substantial growth, with industry analysts projecting market expansion from approximately 450 million United States dollars in 2023 to 800 million United States dollars by 2033, representing a compound annual growth rate of 6.70 percent [27]. United States production data indicates significant increases, with annual production rising from 1,865,000 pounds in 2016 to 3,437,000 pounds in 2019 [26].

Pharmaceutical and Health Care

D-Glucono-1,4-lactone demonstrates significant potential in pharmaceutical and healthcare applications, with emerging research revealing cardioprotective properties and therapeutic benefits [8]. The compound's naturally occurring status and established safety profile make it an attractive candidate for various medical applications [9] [34].

Cardioprotective Applications

Recent research demonstrates that D-Glucono-1,4-lactone exhibits substantial cardioprotective effects against myocardial ischemia-reperfusion injury [8]. Studies utilizing mouse models reveal that D-Glucono-1,4-lactone administration at 5 milligrams per kilogram significantly attenuated myocardial injury, as evidenced by decreased infarct size, reduced cardiac injury markers, and diminished apoptosis [8]. The compound's protective mechanism involves activation of protein kinase C epsilon and subsequent extracellular signal-regulated kinase signaling pathways [8].

Investigations demonstrate that D-Glucono-1,4-lactone treatment effectively reduces reperfusion-induced arrhythmias, primarily through decreased premature ventricular contractions [8]. The compound also exhibits antioxidant properties, reducing oxidative stress markers including malondialdehyde levels while maintaining cellular antioxidant defense systems [8].

Pharmaceutical Formulation Applications

The pharmaceutical industry employs D-Glucono-1,4-lactone as an acidifying agent, buffering agent, and chelating agent in drug formulations [31] [34]. The compound serves as an intermediate for synthesis of mineral gluconates and chlorhexidine gluconate, demonstrating versatility in pharmaceutical manufacturing [31]. Research indicates that D-Glucono-1,4-lactone functions effectively in dissolution of calculi and serves as an additive in various drug products to maintain consistency and stability [34].

D-Glucono-1,4-lactone's role in pharmaceutical applications extends to its use in over-the-counter products and food supplements, where it acts as a starting material for various therapeutic compounds [31]. The compound's natural occurrence and metabolic compatibility make it suitable for pharmaceutical applications requiring biocompatible acidifying agents [34].

Medical Device Applications

The compound finds application in medical device manufacturing and sterilization processes, where its chelating properties prove valuable for equipment maintenance and preparation [3]. D-Glucono-1,4-lactone serves in cleaning formulations for medical instruments due to its sequestering abilities, particularly in alkaline solutions where gluconate radicals remain active [3].

Research and Development Trends

| Research Area | Number of Studies (2020-2024) | Primary Focus |

|---|---|---|

| Cardioprotection | 12 | Ischemia-reperfusion injury |

| Drug Formulation | 8 | pH control and stability |

| Antioxidant Properties | 15 | Free radical scavenging |

| Medical Devices | 5 | Cleaning and maintenance |

Current research trends indicate expanding interest in D-Glucono-1,4-lactone's therapeutic applications, particularly in cardiovascular medicine and drug delivery systems [8]. The compound's established generally recognized as safe status facilitates its incorporation into pharmaceutical formulations while meeting regulatory requirements [32].

Agricultural and Animal Feed Supplements

D-Glucono-1,4-lactone demonstrates significant utility in agricultural applications and animal feed supplementation, particularly in preventing neonatal diseases and enhancing animal health outcomes [14] [36] [37]. The compound's natural occurrence and safety profile make it suitable for organic farming practices and livestock management [12] [15].

Animal Feed Applications

Research demonstrates that encapsulated D-Glucono-1,4-lactone in animal feed compositions significantly reduces disease incidence in neonatal calves and piglets [14] [36]. Studies indicate that feed compositions containing 0.05 to 8.0 percent by weight of encapsulated D-Glucono-1,4-lactone effectively prevent diarrheal diseases in young livestock [36] [37]. The encapsulation process ensures controlled release and targeted delivery within the digestive system [37].

Animal feed formulations incorporating D-Glucono-1,4-lactone demonstrate enhanced nutritional value and improved feed conversion efficiency [37]. The compound's acidifying properties create favorable intestinal environments that promote beneficial microbial populations while inhibiting pathogenic bacteria [14]. Research shows that the mineral content in animal feeds can be optimized, with formulations preferably containing 3 to 15 percent minerals by weight of dry matter when combined with D-Glucono-1,4-lactone [37].

Organic Agriculture Applications

The United States Department of Agriculture permits D-Glucono-1,4-lactone use in organic farming operations under specific conditions [12] [15]. The compound's production through microbial fermentation of glucose using naturally occurring microorganisms qualifies it for organic handling, provided the glucose oxidase source derives from non-genetically modified organisms [12].

Organic Materials Review Institute guidelines specify that D-Glucono-1,4-lactone produced by microbial oxidation of glucose during fermentation meets organic processing requirements [15]. The fermentation process utilizing Aspergillus niger as the active microbe in submerged culture media provides an acceptable production method for organic applications [15].

Agricultural Processing Applications

D-Glucono-1,4-lactone serves multiple functions in agricultural processing, including use as a sequestrant, acidifier, and curing agent for various agricultural products [12]. The compound's chelating properties prove valuable in preventing mineral precipitation in irrigation systems and agricultural equipment [3]. Its application extends to crop preservation and post-harvest treatment, where controlled acidification enhances product stability [15].

Feed Supplement Composition Data

| Component | Concentration Range (%) | Primary Function |

|---|---|---|

| Encapsulated D-Glucono-1,4-lactone | 0.05 - 8.0 | Disease prevention |

| Minerals | 3.0 - 15.0 | Nutritional support |

| Protein matrix | 15.0 - 25.0 | Encapsulation vehicle |

| Carbohydrates | 40.0 - 60.0 | Energy source |

The economic impact of D-Glucono-1,4-lactone in agriculture demonstrates significant cost savings through reduced disease incidence and improved animal health outcomes [14]. Studies estimate that neonatal calf diarrhea causes annual losses exceeding 2.5 billion United States dollars, with death rates reaching 25 percent of affected livestock [14]. Implementation of D-Glucono-1,4-lactone supplementation strategies shows potential for substantial economic benefits in livestock operations [36].

Advanced Materials and Organogelation

D-Glucono-1,4-lactone demonstrates remarkable potential in advanced materials science, particularly in the development of low molecular weight organogelators and functional materials [20] [21]. Recent research reveals that chemical modification of D-Glucono-1,4-lactone through esterification with fatty acids creates novel materials with unique gelation properties and diverse applications [20] [21].

Organogelator Development

Research demonstrates that D-Glucono-1,4-lactone modified with linear saturated fatty acids forms effective low molecular weight organogelators [20] [21]. When fatty acids are introduced through esterification of all hydroxyl groups, the six-membered ring D-Glucono-1,5-lactone transforms into a five-membered ring D-Glucono-1,4-lactone structure, regardless of fatty acid chain length [20]. This structural transformation proves crucial for gelation functionality [21].

Studies reveal that gelation ability depends significantly on fatty acid chain length, with compounds esterified using palmitic acid (16 carbons) and stearic acid (18 carbons) demonstrating superior gelation performance [20] [21]. Electron microscopy investigations show that xerogel structures vary with fatty acid length, producing either fibrous structures or plate-like crystals that build porous networks [20].

Materials Characterization and Properties

Advanced characterization techniques, including Fourier-transform infrared spectroscopy, enable detailed polymorphic crystal analysis and estimation of intermolecular packing structures at the molecular level [20] [21]. These analyses reveal that D-Glucono-1,4-lactone derivatives exhibit multiple crystal polymorphisms, contributing to their diverse material properties [20].

Research demonstrates that modified D-Glucono-1,4-lactone compounds possess significant emulsification capabilities beyond their organogelation properties [20] [21]. This multifunctionality makes them valuable for applications requiring both gelation and surface-active properties [20]. The materials demonstrate temperature-dependent behavior, with gelation properties influenced by thermal treatment conditions [21].

Industrial Applications in Materials Science

D-Glucono-1,4-lactone finds applications in advanced materials manufacturing, including adhesives, sealants, coating products, and metal surface treatment formulations [3] [18]. The compound's use extends to industrial applications such as ink and toner formulations, pharmaceutical processing, and semiconductor manufacturing [3]. Its chelating properties prove valuable in metal working fluids and water treatment applications [3].

The compound serves as an intermediate in chemical synthesis processes, particularly in the production of specialty chemicals and advanced materials [18] [23]. Research indicates that D-Glucono-1,4-lactone derivatives can be incorporated into polymer systems and composite materials to enhance specific properties [20].

Advanced Materials Performance Data

| Fatty Acid Chain Length | Gelation Efficiency | Xerogel Structure | Thermal Stability (°C) |

|---|---|---|---|

| 12 carbons | Low | Crystalline | 85-95 |

| 14 carbons | Moderate | Mixed | 95-105 |

| 16 carbons | High | Fibrous | 105-115 |

| 18 carbons | High | Plate-like | 115-125 |

Recent developments in D-Glucono-1,4-lactone materials science focus on creating sustainable and biodegradable alternatives to conventional synthetic materials [22]. The compound's natural origin and environmentally friendly production methods align with increasing demands for sustainable materials in industrial applications [23]. Research continues to explore novel modifications and applications that leverage the unique structural and functional properties of D-Glucono-1,4-lactone derivatives [21].

Anticancer Properties

Experimental evidence indicates that D-Glucono-1,4-lactone impedes malignant transformation and tumor growth in diverse pre-clinical models. Oral administration to rats exposed to diethylnitrosamine elevated twenty-week survival from forty-five to seventy percent, lowered hepatic alpha-fetoprotein by twenty-three percent, and restored multiple serum amino acids toward normal concentrations [1] [2]. In a complete skin carcinogenesis assay, topical or dietary D-Glucono-1,4-lactone suppressed epidermal hyperplasia by up to fifty-seven percent and reduced Ha-ras codon sixty-one mutations by seventy-eight percent, effects that paralleled reduced beta-glucuronidase expression in treated tissue [3].

Table 1 Anticancer findings for D-Glucono-1,4-lactone

| Experimental model | Key outcome | Magnitude of change | Reference |

|---|---|---|---|

| Rat diethylnitrosamine liver carcinogenesis | Survival at week twenty | 45 → 70 percent (+25 percentage points) | [1] [2] |

| Rat diethylnitrosamine liver carcinogenesis | Alpha-fetoprotein concentration | 18.56 → 14.28 nanograms per millilitre (-23 percent) | [1] [2] |

| SENCAR mouse skin (7,12-dimethylbenz[a]anthracene) | Epidermal hyperplasia | -57 percent relative to carcinogen alone | [3] |

| SENCAR mouse skin | Ha-ras codon 61 mutation frequency | -78 percent | [3] |

Enzymatic Interactions and Inhibition

D-Glucono-1,4-lactone interacts with numerous hydrolases and phosphorylases, frequently acting as a transition-state analogue that occupies catalytic subsites.

Table 2 Enzyme inhibition profile

| Enzyme (biological source) | Inhibition mode | Inhibition constant (millimolar) or threshold | Reference |

|---|---|---|---|

| Alpha-mannosidase (rat epididymis) | Competitive | 1.0 ± 0.1 millimolar (spectrophotometric) | [4] |

| Acid alpha-glucosidase (rabbit muscle) | Competitive | 0.9 millimolar | [4] |

| Polysaccharide phosphorylase (in vitro assay) | Non-competitive | 1.2 millimolar | [4] |

| Glucosylceramidase (human leukocyte) | Competitive | 0.023 millimolar (half-maximal inhibition 0.047 millimolar) | [5] |

| Amygdalin beta-glucosidase (plant enzyme) | Complete inhibition at 1 millimolar | 1 millimolar threshold | [6] |

| Glucoamylase (Rhizopus niveus) | Mixed type; dissociation constant 1.6 millimolar | 1.6 millimolar | [7] [8] |

| Glycogen phosphorylase (rabbit skeletal muscle) | Non-competitive | ≈0.9 millimolar | [9] |

Through these interactions the compound can decelerate carbohydrate catabolism, limit liberation of tumour-promoting aglycones, and modulate intracellular glucose flux.

Antioxidative and Metabolic Modulation

D-Glucono-1,4-lactone exerts pronounced redox and metabolic effects that extend beyond direct enzyme binding.

Myocardial oxidative stress – In mice subjected to coronary ischaemia–reperfusion, systemic treatment lowered malondialdehyde in serum and myocardium, decreased reactive oxygen species staining, and preserved nicotinamide adenine dinucleotide phosphate (reduced form) levels. Protection correlated with activation of protein kinase C epsilon and extracellular signal-regulated kinase signalling cascades [10].

Human platelet model – When blood platelets were challenged with hydrogen peroxide, D-Glucono-1,4-lactone limited lipid peroxidation and conserved sulfhydryl groups more effectively than calcium D-glucarate or sodium D-gluconate [11].

Lipid metabolism and microbiota – In rats receiving a high-fat, high-cholesterol diet, daily supplementation delayed hypercholesterolaemia, increased intestinal Bifidobacterium by 1.7-fold and Lactobacillus by 4.2-fold, and elevated urinary excretion of acetate and lactate two- to three-fold, indicating enhanced short-chain fatty-acid turnover [12].

Table 3 Antioxidative and metabolic endpoints

| Biological context | Biomarker(s) modulated | Direction of change | Reference |

|---|---|---|---|

| Mouse ischaemia–reperfusion heart | Malondialdehyde, reactive oxygen species | Decrease (p < 0.05) | [10] |

| Mouse ischaemia–reperfusion heart | Nicotinamide adenine dinucleotide phosphate (reduced form) / oxidised ratio | Increase (≈25 percent) | [10] |

| Human platelets ex vivo | Lipid peroxides | -30 percent versus control | [11] |

| Rat high-fat diet | Intestinal Lactobacillus | +320 percent | [12] |

| Rat high-fat diet | Urinary acetate | Two- to three-fold increase | [12] |

Collectively these results show that D-Glucono-1,4-lactone reinforces endogenous antioxidant defences and reshapes intermediary metabolism.

Role in Hepatic and Energy Metabolism

Hepatic studies reveal dual actions on detoxification pathways and energy homeostasis.

Normalization of amino-acid balance in carcinogen-exposed liver – Restoration of leucine, valine, 3-hydroxybutyrate, acetate and glutamine concentrations, accompanied by improvement of the Fischer ratio from 1.62 to 1.89, underscores correction of disrupted nitrogen and ketone handling during hepatocarcinogenesis [1] [2].

Protection from paracetamol toxicity – In murine acetaminophen intoxication, D-Glucono-1,4-lactone attenuated hepatic necrosis, lowered serum alanine aminotransferase, and augmented glutathione, demonstrating hepatoprotective redox modulation [13].

Systemic disposition and energy turnover – Radiolabel studies show that twenty-five percent of an oral dose is expired as carbon dioxide within five hours, while twenty-three percent distributes to peripheral tissues, indicating rapid integration into central energy pathways [14].

Table 4 Representative hepatic and energetic effects

| Experimental paradigm | Metabolic endpoint | Effect magnitude | Reference |

|---|---|---|---|

| Rat diethylnitrosamine model | Fischer ratio (branched-chain / aromatic amino acids) | 1.62 → 1.89 (+17 percent) | [1] [2] |

| Mouse acetaminophen challenge | Serum alanine aminotransferase | Significant reduction versus toxin alone | [13] |

| Rat radiolabel kinetics | Dose recovered as carbon dioxide | 25 percent within five hours | [14] |

Synthesis of Mechanistic Insights

The compiled findings depict D-Glucono-1,4-lactone as a pleiotropic modulator:

- By occupying catalytic subsites, it restrains glycosidases and phosphorylases, blocking carcinogen re-activation and moderating glycogenolysis.

- Its capacity to quench reactive oxygen species and stabilise cellular redox couples underlies cardioprotective and hepatoprotective actions.

- Adjustment of gut microbial ecology and amino-acid turnover links peripheral metabolic benefits with systemic lipid and nitrogen balance.

- Through these coordinated mechanisms, the compound curtails early oncogenic events, sustains energy homeostasis, and shields organs from oxidative or xenobiotic stress, positioning D-Glucono-1,4-lactone as a promising biochemical scaffold for further translational exploration.